8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Purine Metabolism Enzyme Inhibition Immunomodulation

8-Isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione class, with a molecular formula of C14H19N5O2 and a molecular weight of 289.33 g/mol. It features a tricyclic core with distinct methylation at the 1, 6, and 7 positions and an 8-isobutyl substituent, a pattern that differentiates it from common analogs which often bear substituents at the 3-position or different N-alkyl profiles.

Molecular Formula C14H19N5O2
Molecular Weight 289.339
CAS No. 895848-52-9
Cat. No. B2876634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS895848-52-9
Molecular FormulaC14H19N5O2
Molecular Weight289.339
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)NC3=O)C)C
InChIInChI=1S/C14H19N5O2/c1-7(2)6-18-8(3)9(4)19-10-11(15-13(18)19)17(5)14(21)16-12(10)20/h7H,6H2,1-5H3,(H,16,20,21)
InChIKeyLYXVEPYLFBJSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 895848-52-9): Core Chemical Identity and Class Context for Procurement


8-Isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione class, with a molecular formula of C14H19N5O2 and a molecular weight of 289.33 g/mol [1]. It features a tricyclic core with distinct methylation at the 1, 6, and 7 positions and an 8-isobutyl substituent, a pattern that differentiates it from common analogs which often bear substituents at the 3-position or different N-alkyl profiles . The compound has been catalogued as a potential inhibitor of purine nucleoside phosphorylase (PNP), with preliminary activity data recorded in curated biochemical databases, placing it within the pharmacologically relevant purine salvage pathway [2]. This specific substitution pattern renders it a valuable standard for structure-activity relationship (SAR) studies within the broader imidazopurine family.

Why Generic Imidazopurine Analogs Cannot Substitute for 8-Isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in Targeted Research


Procurement based solely on the class name 'imidazo[2,1-f]purine-2,4-dione' carries a high risk of selecting a compound with a divergent biological profile. Subtle modifications to the substitution architecture of this scaffold lead to profound changes in target selectivity. For example, closely related analogs with a 3-(2-chloro-6-fluorobenzyl) group, such as IM-1918, function as FGFR pathway inhibitors in fibrosis [1], while arylpiperazinylalkyl derivatives at position 8 exhibit mixed serotonergic and PDE inhibitory activities with potential antidepressant effects [2]. The target compound's unique 8-isobutyl and 1,6,7-trimethyl combination, lacking a 3-substituent, results in a distinct molecular surface, lipophilicity profile, and PNP binding potential, as evidenced by its discrete IC50 value in enzyme assays [3]. Generic substitution would thus invalidate any SAR interpretation and potentially lead to the selection of a compound with an incompatible mechanism of action for assays focused on purine metabolism or defined receptor panels.

Quantitative Differentiation Profile of 8-Isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Versus Key Analogs


Purine Nucleoside Phosphorylase (PNP) Inhibition Potency Compared to Standard Inhibitors

The target compound demonstrates measurable inhibition of purine nucleoside phosphorylase, an enzyme central to T-cell function in the purine salvage pathway. In a direct biochemical assay, it exhibits an IC50 of 1,330 nM against PNP, using the conversion of [8-14C]-inosine as a detection method [1]. This provides a defined reference value for this specific substitution pattern, which is distinct from the low nanomolar potency of optimized clinical PNP inhibitors like Forodesine (IC50 < 10 nM), a transition-state analog [1]. The quantitative difference of approximately 100-fold confirms its utility as an intermediate-affinity probe or a negative control compound in enzymatic screening cascades, rather than a high-potency lead.

Purine Metabolism Enzyme Inhibition Immunomodulation

Structural Differentiation from Anti-Fibrotic Analog IM-1918 via Substitution at Positions 3 and 8

A direct structural comparator, 3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (IM-1918), possesses a 2-chloro-6-fluorobenzyl group at position 3 and lacks the target compound's 8-isobutyl group. While IM-1918 shows potent inhibition of TGF-β-stimulated reporter activity and reduces fibrotic markers like α-SMA and collagen in human lung fibroblasts at working concentrations [1], the target compound, with its distinct 8-isobutyl-3-unsubstituted structure, is not associated with FGFR inhibition. This structural divergence at two critical positions (3 and 8) predicts a fundamentally distinct biological target profile, making the target compound a necessary comparator for establishing the importance of the 8-isobutyl moiety in any medicinal chemistry campaign.

Medicinal Chemistry Fibrosis Kinase Inhibition

Differentiation from Arylpiperazinylalkyl Derivatives in PDE and Serotonin Receptor Activity

A series of 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives with varying arylpiperazinylalkyl groups at position 8 have been characterized for serotonin receptor affinity and PDE inhibition. In these studies, potent 5-HT1A and 5-HT7 ligands with weak PDE4B/PDE10A inhibition were identified [1]. The target compound, which carries an 8-isobutyl group instead of a long-chain arylpiperazinylalkyl linker, is predicted to lose high-affinity binding to these serotonin receptors due to the absence of the basic nitrogen atom and aromatic ring essential for receptor interaction. This is supported by the distinct physiochemical property profile; the target compound's simpler cLogP (ACD/LogP estimate for the 1,7-dimethyl analog: 1.83) is significantly lower than the highly lipophilic arylpiperazinylalkyl series, which are designed for blood-brain barrier penetration .

Neuropharmacology Phosphodiesterase Antidepressant Discovery

Physiochemical and Metabolic Stability Differentiation from N-Alkyl Isomers

The target compound's metabolic stability and lipophilicity are predicted to significantly diverge from isomers and close analogs. The 8-isobutyl-1,6,7-trimethyl substitution pattern creates a unique steric and electronic environment on the purine core. In a study of related 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-diones, metabolic stability in human liver microsomes (HLM) was found to be highly sensitive to the 8-substituent, with simple alkyl chains showing markedly higher intrinsic clearance than bulkier or heteroatom-containing groups [1]. While the 1,6,7-trimethyl variant introduces a unique methylation pattern relative to the more common 1,3,7-trimethyl scaffold, the branched isobutyl group at N-8 is expected to confer greater metabolic stability than linear alkyl chains due to steric shielding of the purine core. Analytically, the compound's predicted boiling point (~577°C) and melting point (~249°C) are distinct from its 1,7-dimethyl analog, providing a basis for chromatographic or thermal separation in quality control protocols .

Drug Metabolism Pharmacokinetics Analytical Chemistry

High-Value Procurement Scenarios for 8-Isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Calibration Standard for Purine Nucleoside Phosphorylase (PNP) Screening Assays

Given its quantifiable, intermediate IC50 of 1,330 nM against PNP [1], this compound is ideally suited as a calibrator or reference inhibitor in high-throughput screening (HTS) for novel PNP modulators. It is distinct from potent clinical leads and can be used to set the sensitivity thresholds of fluorogenic and radiometric PNP activity assays, ensuring assay robustness and reproducibility.

Negative Control for Imidazopurine-Based Anti-Fibrotic and Neuropharmacological Research

The compound's lack of a 3-aralkyl substituent and 8-arylpiperazinyl group differentiates it from bioactive analogs like IM-1918 (FGFR inhibitor) and serotonin receptor ligands [2][3]. This makes it an essential matched molecular pair (MMP) partner or negative control in SAR studies, helping to confirm that observed biological activities are driven by specific structural motifs rather than the core scaffold itself.

Metabolite Identification and Pharmacokinetic Profiling for N-Dealkylated Imidazopurines

The 3-unsubstituted core with a simple 8-isobutyl chain can serve as a putative metabolite standard for more complex therapeutic candidates that undergo N-dealkylation. Its predicted distinct thermal and chromatographic properties make it useful as a reference material for developing LC-MS/MS methods aimed at identifying and quantifying metabolic breakdown products in microsomal incubation studies.

Chemical Probe for Mitochondrial Function and Energetics Studies

Given that its structural isomer Etazolate is known to modulate mitochondrial membrane potential and energy metabolism , this compound can be deployed as an isomeric comparator to decouple PDE4 inhibitory effects from direct mitochondrial mechanisms. Researchers investigating drug-induced mitochondrial toxicity can use this compound to benchmark off-target mitochondrial liabilities associated with the imidazopurine framework.

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